

Application Notes and Protocols for the Microbial Analysis of Butter

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Compound of Interest

Compound Name: BUTTER

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and microbial analysis of **butter**. The procedures outlined are essential for quality control, ensuring product safety, and for research and development in the food and pharmaceutical industries.

Introduction

Butter, a high-fat dairy product, is generally considered safe for consumption due to its low water content and the pasteurization of the cream used in its production. However, post-pasteurization contamination can introduce a variety of microorganisms, including spoilage organisms and opportunistic pathogens. Therefore, routine microbiological analysis is crucial to ensure the safety and quality of **butter**. This document details the standardized methods for preparing **butter** samples and performing key microbial analyses.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and representative microbiological results. The high-fat content of **butter** requires a specific homogenization step to ensure an even distribution of microorganisms within the sample.

Materials

- Sterile stomacher bags

- Sterile scalpels or spatulas
- Stomacher (laboratory blender)
- Water bath
- Sterile 0.1% peptone water or buffered peptone water
- Sterile serological pipettes
- Sterile test tubes

Protocol for Sample Preparation

- Aseptic Sampling: Under aseptic conditions (e.g., in a laminar flow hood), take a representative sample of **butter** (approximately 50 g) from the core of the product using a sterile scalpel or spatula.
- Pre-warming: To facilitate homogenization, the **butter** sample can be gently warmed in a water bath to a temperature not exceeding 35°C until it reaches an ointment-like consistency. [\[1\]](#)
- Initial Dilution: Aseptically weigh 10 g of the **butter** sample into a sterile stomacher bag.
- Homogenization: Add 90 mL of sterile 0.1% peptone water to the stomacher bag to create a 1:10 dilution.[\[2\]](#) Homogenize the sample for 2 minutes using a stomacher.[\[2\]](#) This initial suspension will be used for subsequent serial dilutions and microbial analyses.
- Serial Dilutions: Prepare a series of ten-fold dilutions (e.g., 10^{-2} , 10^{-3} , 10^{-4}) by transferring 1 mL of the previous dilution into 9 mL of sterile peptone water.[\[2\]](#)

Experimental Protocols for Microbial Analysis

The following are standard methods for the enumeration and detection of common microorganisms in **butter**.

Total Viable Count (Aerobic Plate Count)

This method determines the total number of viable aerobic bacteria in a sample.

- Media: Plate Count Agar (PCA)
- Procedure:
 - Pipette 1 mL of each appropriate dilution into duplicate sterile Petri dishes.
 - Pour 12-15 mL of molten PCA (cooled to 44-47°C) into each Petri dish.[3]
 - Gently swirl the plates to mix the sample with the agar.
 - Allow the agar to solidify and then incubate the plates in an inverted position at 30°C for 72 hours or 35°C for 48 hours.[3][4]
 - Count the colonies on plates containing between 15 and 300 colonies.[3]
 - Calculate the number of colony-forming units per gram (CFU/g) of **butter**.

Yeast and Mold Count

This analysis quantifies the level of yeast and mold contamination, which is an indicator of sanitation during production.[5]

- Media: Potato Dextrose Agar (PDA), acidified with sterile tartaric acid.
- Procedure:
 - Using the pour plate technique, pipette 1 g of the appropriate dilutions onto duplicate sterile Petri dishes.[4]
 - Pour the acidified PDA into the plates.
 - Incubate the plates at 25°C for 5-7 days.[2]
 - Count the yeast and mold colonies and express the result as CFU/g.

Coliform and Escherichia coli Count

Coliforms and E. coli are indicators of fecal contamination and overall sanitation.[6]

- Media: Violet Red Bile Agar (VRBA)
- Procedure:
 - Pour 1 g of the **butter** sample onto a sterile Petri dish containing VRBA.[4]
 - Incubate for 24 hours at $35 \pm 2^{\circ}\text{C}$.[4]
 - Count the characteristic red colonies for coliforms.
 - Further confirmation for E. coli can be performed using selective media or biochemical tests.

Detection of Specific Pathogens

The presence of certain pathogenic bacteria can pose a significant health risk.

- Listeria monocytogenes: Samples can be tested for the presence of L. monocytogenes.[6]
- Salmonella spp.: Analysis for Salmonella species is a critical safety parameter.[6]
- Staphylococcus aureus: Enumeration can be carried out by surface plating on Baird Parker agar.[7]
- Candida spp.: Samples can be analyzed for the presence of pathogenic Candida species.[2]
[8]

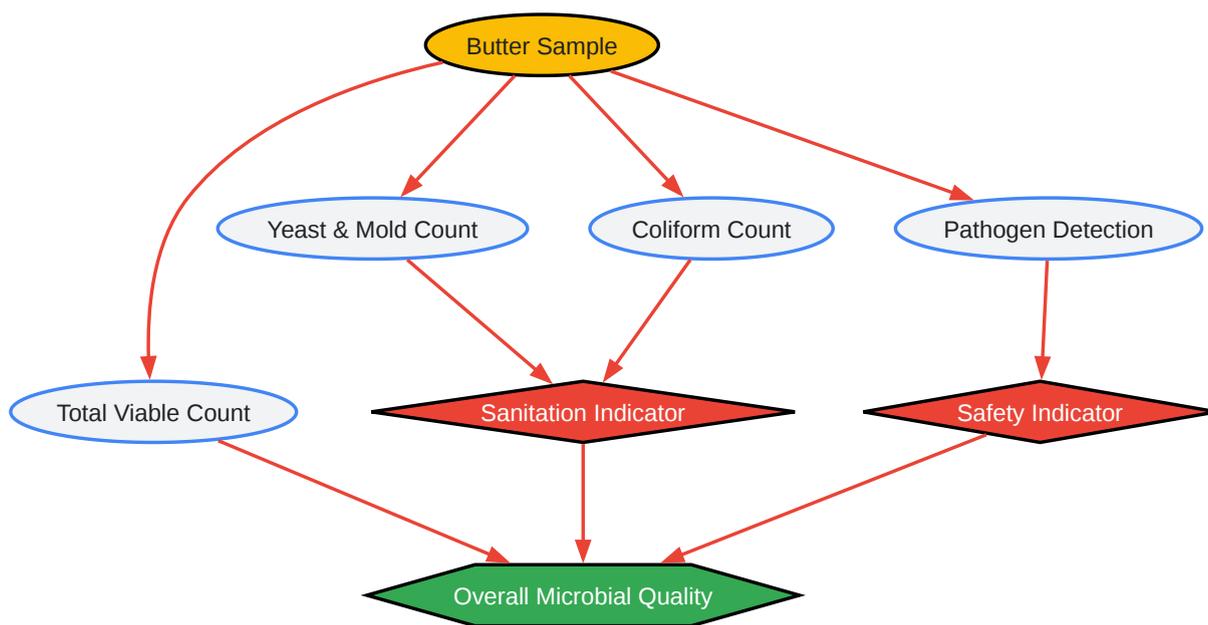
Data Presentation

Quantitative data from the microbial analyses should be summarized for clear comparison.

Microbiological Parameter	Recommended Limit (CFU/g)	Incubation Temperature	Incubation Time	Culture Medium
Total Viable Count	Varies by jurisdiction	30°C or 35°C	48-72 hours	Plate Count Agar (PCA)
Yeasts and Molds	<50 ^[9] ^[10]	25°C	5-7 days	Potato Dextrose Agar (PDA)
Coli-aerogenes organisms	<10 ^[9] ^[10]	35°C	24 hours	Violet Red Bile Agar (VRBA)
Psychrophiles	<1000 ^[10]	7°C	10 days	Plate Count Agar (PCA)
E. coli	<100 ^[6]	35°C	24 hours	Selective Media
S. aureus	<100 ^[6]	37°C	24-48 hours	Baird Parker Agar

Visualizations

Experimental Workflow for Butter Sample Preparation



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